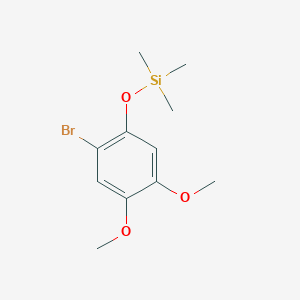

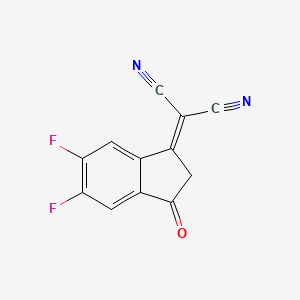

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Vue d'ensemble

Description

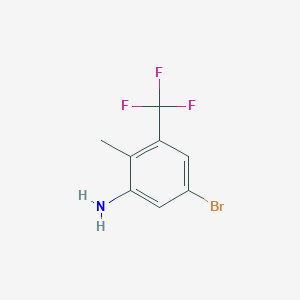

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, also known as 2FIC, is an electron-deficient molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .

Synthesis Analysis

A series of A-D-A’-D-A-type electron acceptors based on alkylated indacenodithiophene (C8IDT), dicyanated thiophene-flanked 2,1,3-benzothiadiazole (CNDTBT), and 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (FINCN) are synthesized to investigate the effect of substituents on their photovoltaic properties .

Molecular Structure Analysis

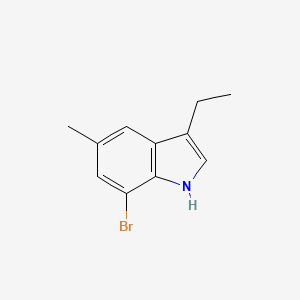

The molecular formula of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is C12H4F2N2O . The InChI code is 1S/C12H4F2N2O/c13-10-1-8-7 (6 (4-15)5-16)3-12 (17)9 (8)2-11 (10)14/h1-2H,3H2 .

Chemical Reactions Analysis

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .

Physical And Chemical Properties Analysis

The molecular weight of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is 230.17 g/mol . It has a topological polar surface area of 64.6 Ų . It has no hydrogen bond donors and five hydrogen bond acceptors .

Applications De Recherche Scientifique

Organic Solar Cells

2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has been extensively studied for its applications in organic solar cells. Researchers have explored its use in various molecular structures to enhance photovoltaic properties. For instance, a study designed several molecules incorporating this compound to achieve improved photovoltaic properties, such as higher absorption strength, optimized re-organization energy values, and better open circuit voltages, indicative of its potential in solar cell technology (Ali et al., 2020). Similarly, another study synthesized asymmetric non-fullerene electron-acceptors using this compound and found that these molecules exhibited enhanced spectral absorption, improved molar extinct coefficients, and more favorable molecular energy levels, leading to high power conversion efficiencies in solar cells (Liu et al., 2020).

Photovoltaic Performance Enhancement

The compound has been instrumental in designing small molecule acceptors with various structural modifications to improve the optoelectronic properties of organic solar cells. For instance, a study highlighted the development of small molecule acceptors containing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, which showed significant potential in enhancing the optoelectronic properties like absorption peak wavelength and electron mobilities compared to reference molecules (Ans et al., 2019).

Interface and Grain Boundary Passivation

The compound has been used to study the effects of terminal groups in perovskite solar cells, particularly for interface and grain boundary passivation. A study introduced organic semiconductors containing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile into perovskite films, which resulted in improved crystallization rates, crystal sizes, and efficient charge transport channels. This led to a significant increase in power conversion efficiency and device stability (Gao et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-(5,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMLTPDJPCYVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |

CAS RN |

2083617-82-5 | |

| Record name | (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)